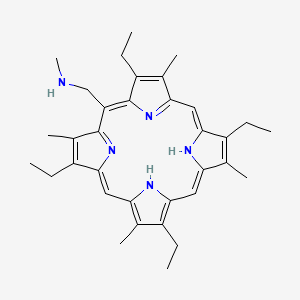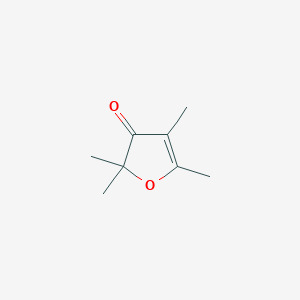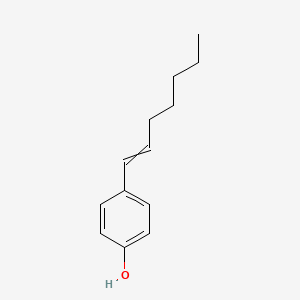
Dimethyl (2-hydroxybutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-hydroxybutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-hydroxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-hydroxybutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-bromo-1-butanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromo-1-butanol attacks the phosphorus atom of dimethyl phosphite, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-hydroxybutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxobutyl phosphonate.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-hydroxybutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2-hydroxybutyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the natural phosphate group, allowing it to interfere with phosphate-dependent processes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2-hydroxypropyl)phosphonate
Uniqueness
Dimethyl (2-hydroxybutyl)phosphonate is unique due to its specific 2-hydroxybutyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72019-11-5 |
|---|---|
Molekularformel |
C6H15O4P |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C6H15O4P/c1-4-6(7)5-11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HFOPBMQQZPOYLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CP(=O)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)






![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


